1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
CAS No.: 2031-23-4
Cat. No.: VC21130734
Molecular Formula: C8H19Cl3N2
Molecular Weight: 249.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2031-23-4 |
|---|---|
| Molecular Formula | C8H19Cl3N2 |
| Molecular Weight | 249.6 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-4-methylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C8H17ClN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H |
| Standard InChI Key | RRZYWKLLIIIINP-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCCCl.Cl.Cl |
| Canonical SMILES | CN1CCN(CC1)CCCCl.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is identified by the CAS Registry Number 2031-23-4 and the EINECS number 217-981-8 . The compound possesses several synonyms in scientific literature and commercial contexts:
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Piperazine, 1-(3-chloropropyl)-4-methyl-, hydrochloride (1:2)
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1-(3-CHLOROPROPYL)-4-METHYLPIPERAZINE HCL
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1-(3-Chloropropyl)-4-methylpiperazine DiHCl
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N-(3-Chloropropyl)-N'-methylpiperazine2hydrochloride
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1-Methyl-4-(3-chloropropyl)piperazine dihydrochloride
The molecular formula of this compound is C8H19Cl3N2, corresponding to a molecular weight of 249.61 g/mol . The chemical structure consists of a methylpiperazine ring with a chloropropyl substituent, forming a dihydrochloride salt.
Physical and Chemical Properties
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride exhibits distinct physical and chemical properties that are relevant to its handling, storage, and applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
The solubility profile indicates compatibility with polar organic solvents such as DMSO and methanol, which is advantageous for laboratory applications and synthetic procedures . The compound's relatively high melting point with decomposition suggests thermal stability within a specific range, though precautions should be taken when heating the substance .
Material Safety Data Sheet information indicates that 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride can be harmful if inhaled, in contact with skin, or if swallowed . In case of skin contact, immediately washing with copious amounts of water for at least 15 minutes is recommended, along with removal of contaminated clothing and shoes . Similar flushing procedures are advised for eye contact, with separation of the eyelids to ensure adequate flushing .
For laboratory use, engineering controls such as chemical fume hoods are recommended, along with personal protective equipment including laboratory clothing, chemical-resistant gloves, and safety goggles .
Applications and Research Significance
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride demonstrates versatility across multiple application domains, primarily serving as an intermediate compound in various synthetic pathways.
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly in the development of medications targeting neurological disorders . Its piperazine structure is notable in medicinal chemistry for its presence in numerous bioactive compounds.
Chemical Synthesis
As a reactive intermediate, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is utilized in the production of other chemical compounds, allowing researchers to create complex molecules for further study and application in drug discovery . The chloropropyl group provides a reactive site for nucleophilic substitution reactions, enabling the synthesis of diverse chemical structures.
Biological Research
The compound is valuable in studying receptor interactions and signaling pathways, aiding in the understanding of cellular mechanisms and potential therapeutic targets . Piperazine derivatives are known to interact with various biological receptors, making them important tools in pharmacological research.
Material Science
The compound can be incorporated into polymer formulations, enhancing properties such as flexibility and durability, which are crucial in developing advanced materials . The nitrogen atoms in the piperazine ring can participate in hydrogen bonding and other interactions that influence material properties.
Agrochemical Applications
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is explored for its potential use in developing crop protection agents, contributing to sustainable agricultural practices by improving pest resistance . The chemical versatility of this compound allows for its adaptation to various agrochemical formulations.
The pricing structure demonstrates significant variation based on quantity and supplier, with bulk pricing available from certain manufacturers for industrial applications . For research purposes, smaller quantities are typically offered at premium prices per gram, while bulk industrial quantities may be negotiated at substantially lower per-unit costs.
Structural Relationship to Pharmaceutical Compounds
The piperazine moiety present in 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a common structural feature in several pharmaceutical compounds. One related compound is prochlorperazine (CAS: 58-38-8), a dopamine (D2) receptor antagonist belonging to the phenothiazine class of antipsychotic agents . Prochlorperazine incorporates a similar structural motif with a methylpiperazine group connected to a propyl linker, though attached to a phenothiazine core rather than terminating in a chloro group .
This structural relationship highlights the importance of piperazine derivatives in pharmaceutical chemistry and provides context for understanding potential applications of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride in drug development. The compound's reactivity at the chloro terminus allows for synthetic elaboration through nucleophilic substitution reactions, potentially enabling the development of novel bioactive compounds.
Analytical Characterization Methods
Analytical characterization of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride typically employs standard techniques used for organic compounds and pharmaceutical intermediates. While specific spectral data for this compound is limited in the provided search results, common analytical methods would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Elemental analysis for composition verification
These analytical techniques collectively provide comprehensive characterization of the compound's structural, physical, and chemical properties, ensuring identity and purity for research and industrial applications.
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